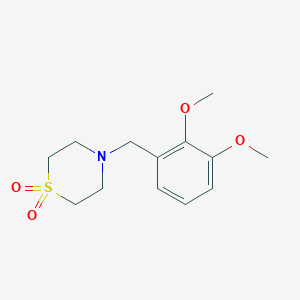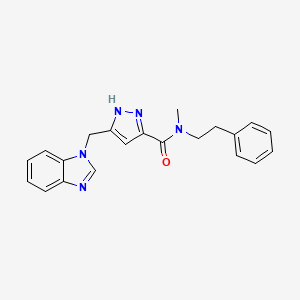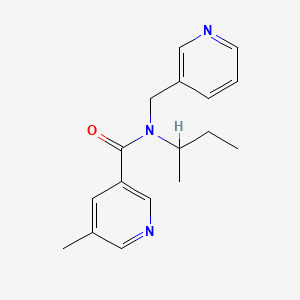![molecular formula C13H13N7OS B4260025 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B4260025.png)
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea
Vue d'ensemble
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea, also known as MTB, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MTB belongs to the class of compounds known as benzylureas, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and cancer cell growth. This compound has been shown to inhibit the activity of enzymes such as chitin synthase and topoisomerase II, which are essential for fungal and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antifungal and anticancer activities, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have a protective effect on the liver, and to improve glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea in lab experiments is its broad spectrum of activity against different strains of fungi and cancer cells. This compound has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the exploration of this compound's potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Applications De Recherche Scientifique
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of cancer cells. In one study, this compound was shown to be effective against various strains of Candida albicans, a common fungal pathogen. In another study, this compound was found to inhibit the growth of human breast cancer cells.
Propriétés
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-17-13(22-19-9)18-12(21)15-6-10-3-2-4-11(5-10)20-8-14-7-16-20/h2-5,7-8H,6H2,1H3,(H2,15,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAABDHKHTMZPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2=CC(=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(methyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B4259954.png)
![5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4259964.png)


![7-(cyclopropylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4259991.png)
![4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4260002.png)

![ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4260009.png)
![3-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4260010.png)
![4-(2-fluorobenzyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4260017.png)
![N-[2-(cyclohexylthio)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B4260039.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4260045.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4260053.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B4260059.png)
